N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a unique 1,4-dioxaspiro[4.4]nonane ring system fused to a benzenesulfonamide scaffold. Key structural features include:
- Substituents: The benzene ring is substituted with a 5-fluoro group (electron-withdrawing) and 2-methoxy group (electron-donating), which may modulate electronic properties and biological interactions.
- Sulfonamide linkage: The –SO2–NH– group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5S/c1-20-13-5-4-11(16)8-14(13)23(18,19)17-9-12-10-21-15(22-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQUOYYWAFVNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is typically prepared by chlorination of 5-fluoro-2-methoxybenzenesulfonic acid using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$). For example, Jiang et al. demonstrated that sulfonic acids react with $$ \text{SOCl}_2 $$ in dichloromethane at 0–25°C to yield sulfonyl chlorides in >85% purity.
Preparation of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine
The spirocyclic amine can be synthesized via a two-step process:
- Ketal Formation : Cyclization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions (e.g., $$ p $$-toluenesulfonic acid) yields 1,4-dioxaspiro[4.4]nonane.
- Amination : The spirocyclic alcohol is converted to the corresponding methylamine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$) with phthalimide, followed by hydrazinolysis to liberate the primary amine.
Coupling Reaction
Combining equimolar amounts of the sulfonyl chloride and spirocyclic amine in dichloromethane or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) at 0–25°C affords the target sulfonamide. Agitation for 12–24 hours typically yields crude product, which is purified via silica gel chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Reaction Time | 12–24 hours | |
| Purification | Column chromatography |
Palladium-Catalyzed Spiro-Cyclization Strategies
Recent advances in transition-metal catalysis enable the direct construction of spirocyclic frameworks. A palladium-catalyzed spiro-cyclization protocol, as described by Liu et al., involves coupling sulfonamide precursors with maleimides to form spirocenters.
Substrate Preparation
The precursor $$ N $$-(2-bromoethyl)-5-fluoro-2-methoxybenzenesulfonamide is synthesized by brominating the ethanolamine derivative of the sulfonamide.
Cyclization Protocol
A mixture of the brominated sulfonamide, maleimide (3 equiv), palladium acetate ($$ \text{Pd(OAc)}2 $$, 10 mol%), quinoline (30 mol%), and silver carbonate ($$ \text{Ag}2\text{CO}_3 $$, 2.5 equiv) in 1,2-dichloroethane (DCE) is heated at 105°C for 48 hours. The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by alkene insertion and reductive elimination to form the spirocyclic product.
Optimization Insights :
- Catalyst : $$ \text{Pd(OAc)}2 $$ outperforms other Pd sources (e.g., $$ \text{PdCl}2 $$).
- Solvent : Polar aprotic solvents (DCE, toluene) enhance yield vs. DMF or DMSO.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 61% (1 mmol scale) | |
| Reaction Time | 48 hours | |
| Temperature | 105°C |
Phase-Transfer Catalysis for Sulfonamide Formation
The patent by Snider et al. highlights phase-transfer catalysis (PTC) as a scalable method for sulfonamide synthesis, particularly for sterically hindered substrates.
Reaction Setup
A biphasic system of dichloromethane and aqueous sodium hydroxide ($$ \text{NaOH} $$) is employed, with tetrabutylammonium hydrogensulfate (TBAHS) as the phase-transfer catalyst. The sulfonyl chloride and spirocyclic amine are added sequentially, and the mixture is stirred vigorously at 25°C for 6–8 hours.
Advantages
- Efficiency : TBAHS facilitates interfacial transfer of hydroxide ions, accelerating the reaction.
- Scalability : Demonstrated for multi-gram synthesis with minimal byproducts.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Catalyst Loading | 0.5–1.0 mol% |
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methods, though less common for spirocyclic sulfonamides, offer advantages in combinatorial chemistry. Eid et al. reported a resin-bound approach using Wang resin functionalized with the spirocyclic amine.
Procedure
- Resin Activation : Wang resin is treated with $$ \text{SOCl}_2 $$ to generate sulfonyl chloride sites.
- Amine Coupling : The spirocyclic amine is coupled overnight in DMF with $$ N,N $$-diisopropylethylamine (DIPEA).
- Cleavage : Trifluoroacetic acid (TFA) liberates the sulfonamide from the resin.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Purity | >90% (HPLC) | |
| Cycle Time | 24–36 hours |
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Complexity | Cost |
|---|---|---|---|---|
| Classical Coupling | 60–75% | High | Low | $ |
| Palladium-Catalyzed | 61% | Moderate | High | $$$ |
| Phase-Transfer Catalysis | 78–82% | High | Moderate | $$ |
| Solid-Phase Synthesis | >90% | Low | High | $$$$ |
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include sulfonamides with variations in the spirocyclic core, substituent positioning, and heteroatom composition. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations :
- Spirocyclic vs. Linear Cores : The target compound’s spirocyclic structure likely confers greater metabolic stability and reduced conformational flexibility compared to linear sulfonamides like tolylfluanid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
